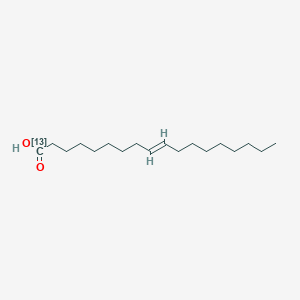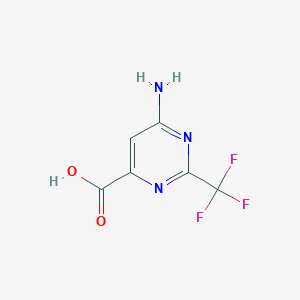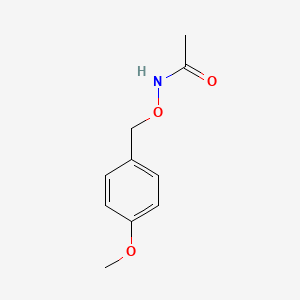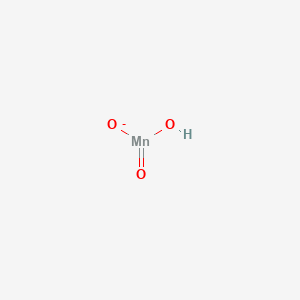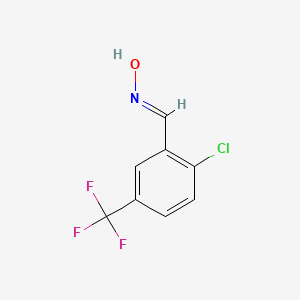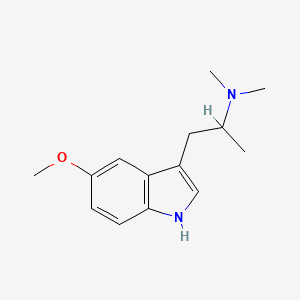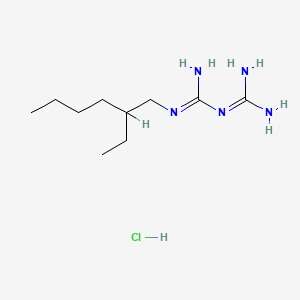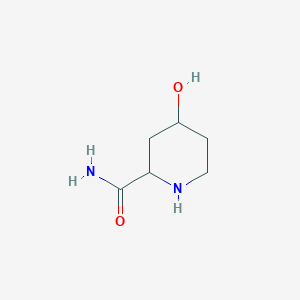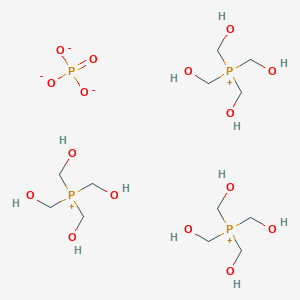
tetrakis(hydroxymethyl)phosphanium;phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(hydroxymethyl)phosphanium;phosphate is a useful research compound. Its molecular formula is C12H36O16P4 and its molecular weight is 560.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphanium;phosphate can be synthesized by reacting phosphine with formaldehyde in the presence of sulfuric acid. The reaction typically occurs at temperatures between 40°C and 50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using waste gases generated during the production of sodium hypophosphite. The phosphine gas from the waste is collected and reacted with formaldehyde and sulfuric acid under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium;phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, sulfuric acid, and sodium hydroxide. The reactions typically occur under mild to moderate temperatures and may require specific pH conditions .
Major Products Formed
The major products formed from these reactions include phosphine oxide derivatives, tris(hydroxymethyl)phosphine, and various substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Tetrakis(hydroxymethyl)phosphanium;phosphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tetrakis(hydroxymethyl)phosphanium;phosphate exerts its effects involves its ability to interact with and disrupt microbial cell membranes, leading to cell lysis and death. In its role as a flame retardant, it promotes the formation of a char layer on the surface of materials, thereby inhibiting combustion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of sulfate.
Tris(hydroxymethyl)phosphine: A related compound used as an intermediate in various chemical syntheses.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium;phosphate is unique due to its sulfate group, which imparts different solubility and reactivity properties compared to its chloride counterpart. This makes it particularly effective in certain industrial applications, such as wastewater treatment and textile flame retardancy .
Eigenschaften
CAS-Nummer |
22031-17-0 |
|---|---|
Molekularformel |
C12H36O16P4 |
Molekulargewicht |
560.30 g/mol |
IUPAC-Name |
tetrakis(hydroxymethyl)phosphanium;phosphate |
InChI |
InChI=1S/3C4H12O4P.H3O4P/c3*5-1-9(2-6,3-7)4-8;1-5(2,3)4/h3*5-8H,1-4H2;(H3,1,2,3,4)/q3*+1;/p-3 |
InChI-Schlüssel |
ZTBDCHNXDHUMCJ-UHFFFAOYSA-K |
Kanonische SMILES |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.[O-]P(=O)([O-])[O-] |
Verwandte CAS-Nummern |
124-64-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


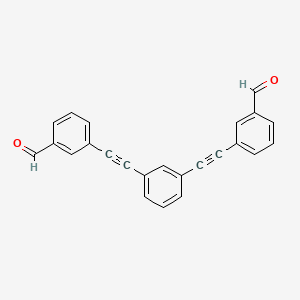
![tert-butyl N-[(2S)-1-(4-phenylmethoxyphenyl)but-3-en-2-yl]carbamate](/img/structure/B13743252.png)
